In Vivo Pharmacological Activity: Comparable or Greater than Cocaine at 20 mg/kg i.p.
p-Hydroxycocaine administered intraperitoneally at 20 mg/kg to mice produced locomotor stimulation that was 'more active or comparable' to that of cocaine [1]. This finding contrasts with major metabolites benzoylecgonine (BE) and ecgonine methyl ester (EME), which are pharmacologically inactive [2].
| Evidence Dimension | Locomotor activity (total distance and number of rearing movements) |
|---|---|
| Target Compound Data | p-Hydroxycocaine (20 mg/kg i.p.) significantly increased locomotor activity; effect was more active or comparable to cocaine. |
| Comparator Or Baseline | Cocaine (same dose, i.p.); Benzoylecgonine and ecgonine methyl ester (inactive) |
| Quantified Difference | Qualitative description: more active or comparable. |
| Conditions | Male ddY mice, intraperitoneal administration, locomotor activity measured over time. |
Why This Matters
This establishes p-hydroxycocaine as an active metabolite contributing to cocaine's overall pharmacological profile, unlike the major inactive metabolites BE and EME, which is critical for pharmacokinetic/pharmacodynamic modeling.
- [1] Watanabe K, Hida Y, Matsunaga T, Yamamoto I, Yoshimura H. Formation of p-hydroxycocaine from cocaine by hepatic microsomes of animals and its pharmacological effects in mice. Biol Pharm Bull. 1993 Oct;16(10):1041-3. doi: 10.1248/bpb.16.1041. View Source
- [2] Warner A, Norman AB. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification. Ther Drug Monit. 2000 Jun;22(3):266-70. (BE and EME lack cocaine-like pharmacological activity). View Source
